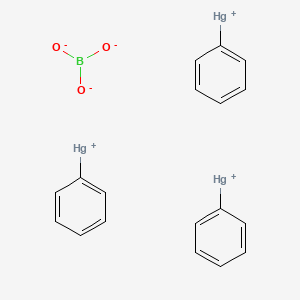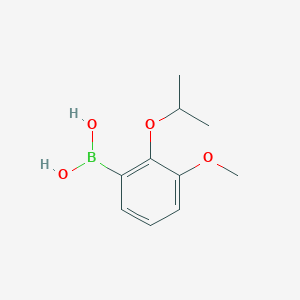
(2-Isopropoxy-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropoxy-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-3-methoxyphenyl)boronic acid typically involves the reaction of 2-isopropoxy-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Automated control systems to maintain optimal reaction conditions
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropoxy-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
- Suzuki–Miyaura coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds .
- Oxidation: The boronic acid group can be oxidized to form phenols .
- Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions .
Common Reagents and Conditions:
- Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0))
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., ethanol, water, toluene)
- Oxidizing agents (e.g., hydrogen peroxide, sodium periodate) .
Major Products:
- Biaryl compounds from Suzuki–Miyaura coupling
- Phenols from oxidation reactions
- Substituted phenyl derivatives from nucleophilic substitution .
Scientific Research Applications
(2-Isopropoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
- Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules .
- Biology: Investigated for its potential role in biological systems, particularly in the study of boron-containing compounds .
- Medicine: Explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates .
- Industry: Utilized in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The primary mechanism of action for (2-Isopropoxy-3-methoxyphenyl)boronic acid involves its role in Suzuki–Miyaura coupling reactions. The process includes:
- Oxidative addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
- Transmetalation: The boronic acid transfers its organic group to the palladium complex.
- Reductive elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product .
Comparison with Similar Compounds
- 2-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Isopropoxyphenylboronic acid
Uniqueness: (2-Isopropoxy-3-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both isopropoxy and methoxy groups allows for unique interactions and applications compared to other boronic acids .
Properties
Molecular Formula |
C10H15BO4 |
|---|---|
Molecular Weight |
210.04 g/mol |
IUPAC Name |
(3-methoxy-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7,12-13H,1-3H3 |
InChI Key |
ZVPNXIPBRLMAPX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



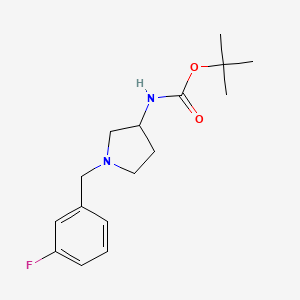
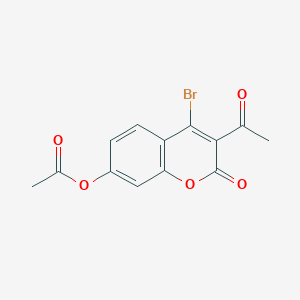

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
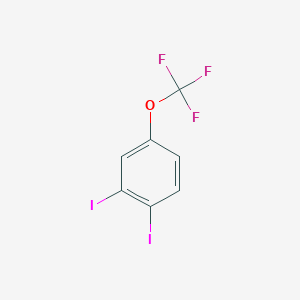
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
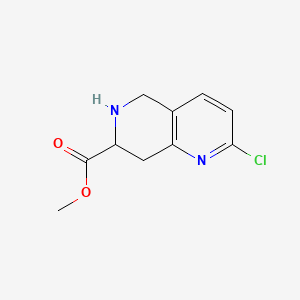
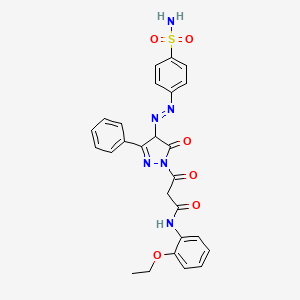
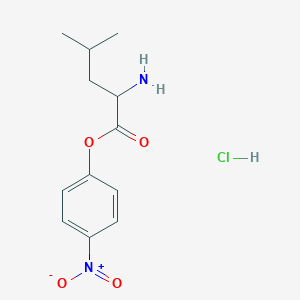
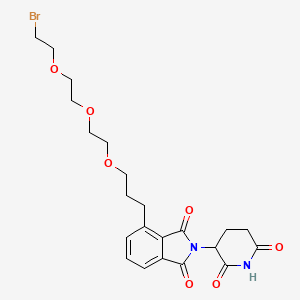
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
